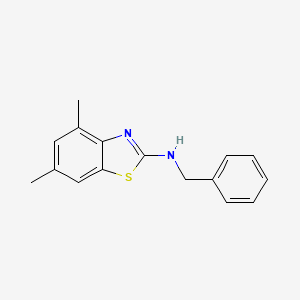

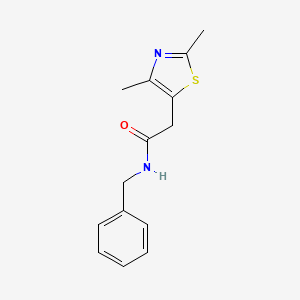

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine” is a chemical compound . It is a derivative of benzothiazole, which is a bicyclic system containing a benzene ring fused to a thiazole ring . The molecule consists of a benzyl group attached to a dimethyl amino functional group .

Synthesis Analysis

The synthesis of benzothiazoles can be achieved through various methods. One approach involves the reaction of substituted anilines with KSCN/Br2/CH3COOH . Another method involves the use of arylthioureas with Br2/CHCl3, benzyltrimethylammoniumtribromide as a catalyst . A more recent method involves the use of nano-BF3/SiO2 as a reusable heterogeneous catalyst .Molecular Structure Analysis

The molecular structure of “N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine” can be represented by the formula C9H10N2S . The InChI code for this compound is 1S/C9H10N2S/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3, (H2,10,11) .Chemical Reactions Analysis

Benzothiazoles have been found to have diverse chemical reactivities . They can participate in a variety of reactions, including condensation reactions with aldehydes . They can also undergo reactions with various catalysts .Physical And Chemical Properties Analysis

“N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine” is a solid at room temperature . It has a molecular weight of 178.26 .科学的研究の応用

Corrosion Inhibition

Benzothiazole derivatives, including structures similar to N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine, have been extensively studied for their corrosion inhibition properties. For instance, compounds with benzothiazole moieties have demonstrated significant efficiency in preventing mild steel corrosion in acidic environments. These inhibitors operate by forming protective layers on metal surfaces, reducing the rate of corrosion. The effectiveness of these compounds has been attributed to their ability to adsorb onto metal surfaces, following the principles of Langmuir adsorption isotherm, indicating a strong interaction between the inhibitor molecules and the metal surface. Quantum chemical calculations and molecular dynamics simulations have further supported the understanding of their inhibition mechanisms, highlighting the role of molecular structure and electronic properties in their performance as corrosion inhibitors (Salarvand et al., 2017). Additional studies have synthesized benzothiazole derivatives and evaluated their corrosion inhibition capabilities, confirming the high inhibition efficiencies and the potential for adsorption through both physical and chemical means (Hu et al., 2016).

Novel Materials and Technological Applications

Benzothiazole derivatives have also found applications in the development of novel materials with unique properties, such as multi-stimuli responsive molecules for potential use in security inks. For example, V-shaped molecules derived from benzothiazole have been synthesized, demonstrating interesting photophysical properties, including morphology-dependent fluorochromism. These properties make them suitable for applications like security inks, where the ability to change color under different stimuli (mechanical force, pH changes) is valuable (Xiao-lin Lu & M. Xia, 2016).

将来の方向性

Benzothiazoles have been extensively studied due to their broad spectrum of biological activities . They have potential applications in the development of new products with interesting biological activities, such as antifungal, antitubercular, antimicrobial, anti-diabetic, antimalarial, anticonvulsant, anticancer, analgesic, and anti-inflammatory activities . Therefore, “N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine”, as a derivative of benzothiazole, may also have potential applications in these areas.

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

tuberculosis . The compound’s interaction with its targets likely results in the disruption of essential biological processes, leading to the death of the bacteria .

Biochemical Pathways

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .

特性

IUPAC Name |

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-8-12(2)15-14(9-11)19-16(18-15)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWZQKHVKYVBNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4,6-dimethyl-1,3-benzothiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2744895.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2744899.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2744904.png)

![N-(4-methoxybenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2744905.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl isoxazole-5-carboxylate](/img/structure/B2744909.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B2744910.png)

![2-Amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2744912.png)